REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[S:7][C:6]=2[CH:11]=1.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].C(N(CC)CC)C>C(C(C)=O)C>[CH2:12]([NH:16][C:17]([O:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[S:7][C:6]=2[CH:11]=1)=[O:18])[CH2:13][CH2:14][CH3:15]
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Name
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Quantity
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14.3 g
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Type
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reactant
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Smiles
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OC=1C=CC2=C(SC(O2)=O)C1
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Name
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|
Quantity
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8.85 g
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Type
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reactant
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Smiles
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C(CCC)N=C=O
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Name
|
|
Quantity
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1.3 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
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Quantity
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175 mL
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Type
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solvent
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Smiles
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C(C)C(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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The solvent was then removed from the reaction mixture by evaporation in vacuo
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Type
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CUSTOM
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Details
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The off-white solid residue was recrystallized from toluene
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Name
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|
Type
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product
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Smiles
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C(CCC)NC(=O)OC=1C=CC2=C(SC(O2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |